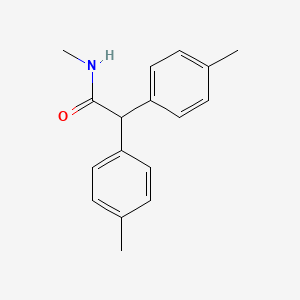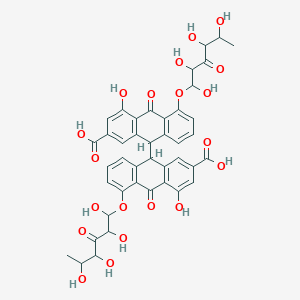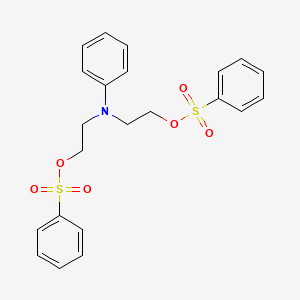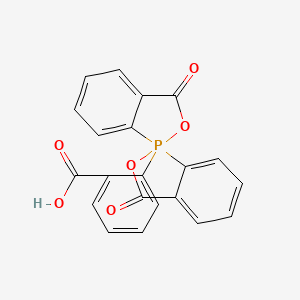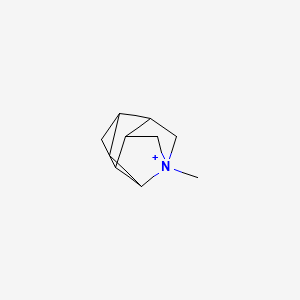
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- is a heterocyclic compound that features a unique structure combining elements of pyrrolium and cyclopentane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine derivatives, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0 to 78°C .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. For example, the reaction of ethyl acetoacetate with methyl hydrazine under solvent-free conditions has been reported to produce high yields of the target compound .
化学反応の分析
Types of Reactions
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyrrolium ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- has several applications in scientific research:
作用機序
The mechanism of action of 2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various binding interactions, influencing biological pathways and processes. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 4,2,7-Ethanylylidenecyclopenta(b)pyran-9-one, 2,3,4,4a,7,7a-hexahydro-
- Hexahydropyrrolo(1,2-a)imidazol-5-ones
Uniqueness
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- stands out due to its unique combination of pyrrolium and cyclopentane structures, which confer distinct chemical and biological properties
特性
CAS番号 |
7497-31-6 |
|---|---|
分子式 |
C10H16N+ |
分子量 |
150.24 g/mol |
IUPAC名 |
1-methyl-1-azoniatetracyclo[5.2.1.02,6.04,8]decane |
InChI |
InChI=1S/C10H16N/c1-11-4-8-6-2-7(9(8)5-11)10(11)3-6/h6-10H,2-5H2,1H3/q+1 |
InChIキー |
WBAFRQZFBIGEKR-UHFFFAOYSA-N |
正規SMILES |
C[N+]12CC3C4CC(C1C4)C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



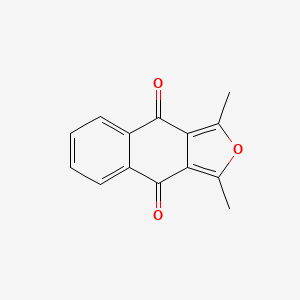
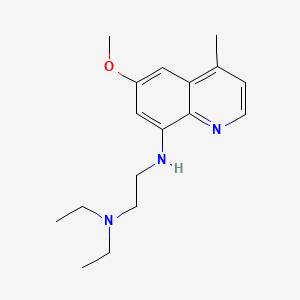
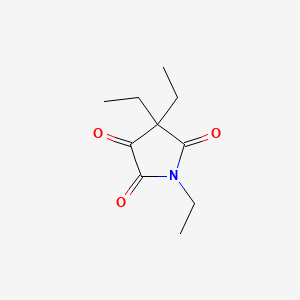
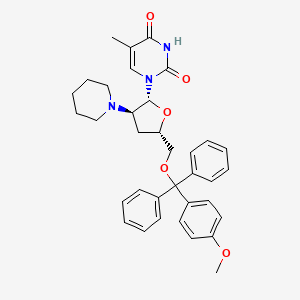
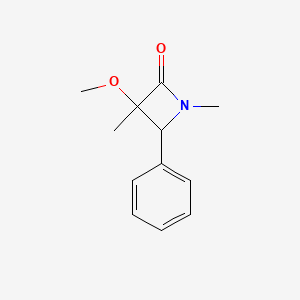

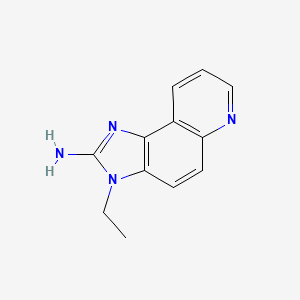
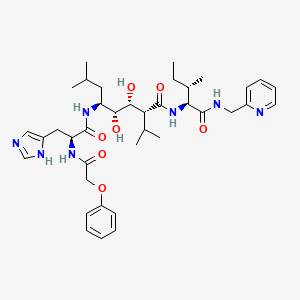
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
